molecular formula C12H12O4W B083151 Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) CAS No. 12129-70-3

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0)

Cat. No.: B083151
CAS No.: 12129-70-3
M. Wt: 404.1 g/mol
InChI Key: URZAVABIRGHJEB-XRGHXPOKSA-N
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Description

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is a coordination complex with the molecular formula C12H12O4W This compound consists of a tungsten atom coordinated to four carbonyl (CO) groups and a 1,5-cyclooctadiene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) can be synthesized through the reaction of tungsten hexacarbonyl (W(CO)6) with 1,5-cyclooctadiene (COD) under specific conditions. The reaction typically involves heating tungsten hexacarbonyl with 1,5-cyclooctadiene in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction can be represented as follows:

W(CO)6+CODW(CO)4(COD)+2CO\text{W(CO)}_6 + \text{COD} \rightarrow \text{W(CO)}_4(\text{COD}) + 2\text{CO} W(CO)6​+COD→W(CO)4​(COD)+2CO

Industrial Production Methods

While the synthesis of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is primarily conducted in laboratory settings, industrial production methods would likely involve scaling up the reaction conditions used in the laboratory. This would include optimizing the reaction temperature, pressure, and the use of continuous flow reactors to ensure efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) undergoes various types of chemical reactions, including:

    Substitution Reactions: The carbonyl ligands can be substituted by other ligands, such as phosphines or amines.

    Oxidation and Reduction Reactions: The tungsten center can undergo oxidation or reduction, altering its oxidation state and reactivity.

    Addition Reactions: The 1,5-cyclooctadiene ligand can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out under mild conditions, often at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or oxygen can be used to oxidize the tungsten center.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the tungsten center.

Major Products

    Substitution Reactions: Products include complexes where one or more carbonyl ligands are replaced by other ligands.

    Oxidation and Reduction Reactions: Products include tungsten complexes with different oxidation states, such as tungsten(II) or tungsten(IV) complexes.

Scientific Research Applications

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) has several scientific research applications, including:

    Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation, hydroformylation, and polymerization reactions.

    Material Science: The compound is studied for its potential use in the development of new materials with unique properties, such as conductive polymers and nanomaterials.

    Organometallic Chemistry: It serves as a model compound for studying the bonding and reactivity of organometallic complexes.

    Biological Applications: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of metal-based drugs.

Mechanism of Action

The mechanism of action of tetracarbonyl(1,5-cyclooctadiene)tungsten(0) involves the coordination of the tungsten center to the carbonyl and 1,5-cyclooctadiene ligands. The tungsten atom can undergo various oxidation and reduction reactions, altering its electronic structure and reactivity. The carbonyl ligands can participate in back-donation, where electron density is transferred from the tungsten center to the carbonyl ligands, stabilizing the complex. The 1,5-cyclooctadiene ligand can also participate in addition reactions, further modifying the reactivity of the complex.

Comparison with Similar Compounds

Similar Compounds

    Tungsten Hexacarbonyl (W(CO)6): A similar tungsten complex with six carbonyl ligands.

    Bis(cyclopentadienyl)tungsten(IV) Dihydride: A tungsten complex with cyclopentadienyl and hydride ligands.

    Dichloro(1,5-cyclooctadiene)palladium(II): A palladium complex with similar 1,5-cyclooctadiene ligands.

Uniqueness

Tetracarbonyl(1,5-cyclooctadiene)tungsten(0) is unique due to its combination of carbonyl and 1,5-cyclooctadiene ligands, which provide a distinct electronic environment and reactivity profile. The presence of both types of ligands allows for a wide range of chemical reactions and applications, making it a versatile compound in organometallic chemistry.

Properties

IUPAC Name

carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12.4CO.W/c1-2-4-6-8-7-5-3-1;4*1-2;/h1-2,7-8H,3-6H2;;;;;/b2-1-,8-7-;;;;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URZAVABIRGHJEB-XRGHXPOKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1CC=CCCC=C1.[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].C1/C=C\CC/C=C\C1.[W]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4W
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70526545
Record name carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12129-70-3
Record name carbon monoxide;(1Z,5Z)-cycloocta-1,5-diene;tungsten
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70526545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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